molecular formula C14H10<br>C14H10<br>(C6H4CH)2 B3431513 Anthracene CAS No. 54261-80-2

Anthracene

Cat. No.: B3431513
CAS No.: 54261-80-2
M. Wt: 178.23 g/mol
InChI Key: MWPLVEDNUUSJAV-UHFFFAOYSA-N
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Description

Anthracene (C14H10) is a solid polycyclic aromatic hydrocarbon (PAH) consisting of three linearly fused benzene rings, valued in research for its distinctive structural and electronic properties . Its planar geometry and extended π-conjugation system result in significant electron mobility and a high fluorescence quantum yield, making it a fundamental building block in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . It also functions as a key scintillator for detecting high-energy particles in physics research . In chemical synthesis, this compound serves as a crucial precursor for producing anthraquinone, a vital intermediate for dyes and pigments . Its reactivity allows for various transformations, including Diels-Alder cycloadditions and transition-metal-catalyzed cross-coupling reactions, which are leveraged to create complex molecular architectures and functional materials . Furthermore, the this compound core is a privileged scaffold in medicinal chemistry, forming the basis of bioactive compounds and FDA-approved chemotherapeutic agents like anthracyclines . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene
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InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H
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InChI Key

MWPLVEDNUUSJAV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1
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Molecular Formula

C14H10, Array
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Related CAS

25135-15-3
Record name Anthracene, homopolymer
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DSSTOX Substance ID

DTXSID0023878
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Molecular Weight

178.23 g/mol
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Physical Description

Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999), Colorless or yellow solid with weak aromatic odor; [HSDB] Pure form is colorless with violet fluorescence; If impure, is yellow with green fluorescence; [Merck Index] Colorless or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS OR FLAKES., White to yellow solid with a weak aromatic odor.
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Boiling Point

644 °F at 760 mmHg (corrected); 439.7 °F at 53 mmHg, sublimes (NTP, 1992), 341.3 °C, 342 °C, 644 °F
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Flash Point

250 °F (NTP, 1992), 121 °C, 121.0 °C (249.8 °F) - closed cup, 250 °F (121 °C) (Closed cup), 250 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.34X10-2 mg/L at 24 °C, Insoluble in water, 1.29 mg/L at 25 °C in distilled water, 0.6 mg/L at 25 °C in salt water, For more Solubility (Complete) data for Anthracene (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.00013
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Density

1.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.25 at 27 °C/4 °C, 1.25-1.28 g/cm³, 1.24
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Vapor Density

6.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1.0), Relative vapor density (air = 1): 6.15, 6.15
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Vapor Pressure

1 mmHg at 293 °F (sublimes) (NTP, 1992), 0.00000267 [mmHg], VP: 1 mm Hg at 145 °C (sublimes), 6.56X10-6 mm Hg at 25 °C (exptrapolated), Vapor pressure, Pa at 25 °C: 0.08, 1 mmHg at 293 °F (sublimes)
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Impurities

Phenanthrene, carbazole, and chrysene
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Color/Form

Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence, Tablets or monoclinic prisms from alcohol, Yellow crystals with blue fluorescence, Pale yellow leaves

CAS No.

120-12-7, 54261-80-2
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Melting Point

421 to 424 °F (NTP, 1992), 216 °C, 218 °C, 421-424 °F
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Record name Anthracene
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Record name ANTHRACENE
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Record name ANTHRACENE
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Scientific Research Applications

Chemical and Industrial Uses

Dye Production
Anthracene is primarily converted into anthraquinone, which serves as a precursor for several dyes, including the red dye alizarin. This dye is widely used in textiles and as a pigment in various applications .

Plastics and Polymers
In the plastics industry, this compound is used to produce scintillators—materials that emit light when excited by ionizing radiation. These scintillators are crucial in radiation detection and medical imaging technologies .

Pesticides and Wood Preservatives
this compound derivatives are also utilized in the formulation of pesticides and wood preservatives, providing protection against pests and decay .

Scientific Research Applications

Environmental Studies
this compound is employed in environmental research to study its effects on ecosystems and human health. It serves as a model compound for assessing the toxicity of PAHs in aquatic environments .

Neurotoxicity Studies
Recent studies have investigated the neurotoxic effects of this compound on neuronal cells. For instance, research demonstrated that exposure to this compound resulted in reduced cell viability and increased oxidative stress markers, indicating potential neurodegenerative effects .

Photophysical Applications

Fluorescence and Imaging
this compound derivatives exhibit unique photophysical properties that make them suitable for fluorescence applications. Recent investigations into cyano-substituted anthracenes revealed their potential as fluorescent probes for cellular imaging, outperforming traditional dyes like Hoechst 33258 in resolution .

Case Studies

Study Focus Area Findings
Neurotoxicity of this compoundNeurobiologyExposure led to significant reductions in neuronal cell viability and increased oxidative stress markers .
Fluorescent Properties of this compound DerivativesMaterials ScienceCyano-substituted compounds showed enhanced electron affinity and potential for cellular imaging applications .
Environmental Impact AssessmentEnvironmental ScienceThis compound serves as a model for studying PAH toxicity in aquatic systems, with implications for regulatory standards .

Chemical Reactions Analysis

Reduction Reactions

Anthracene undergoes reduction to form radical anions and hydrogenated derivatives:

  • Alkali Metal Reduction : Reaction with Li, Na, or K in aprotic solvents generates deeply colored radical anion salts (M⁺[this compound]⁻), stabilized by delocalized electrons .

  • Hydrogenation : Catalytic hydrogenation selectively yields 9,10-dihydrothis compound , preserving aromaticity in the outer rings .

Reducing AgentProductReaction ConditionsReference
Li, Na, KM⁺[C₁₄H₁₀]⁻Aprotic solvent, room temperature
H₂ (catalytic)9,10-Dihydrothis compoundHigh-pressure H₂, metal catalyst

Oxidation Reactions

This compound oxidizes readily to anthraquinone, a key intermediate for dyes and pharmaceuticals:

  • Chemical Oxidation : Using H₂O₂ and vanadyl acetylacetonate in acetic acid converts this compound to anthraquinone (C₁₄H₈O₂) with high efficiency .

  • Photochemical Oxidation : Hydroxyl radicals (·OH) generated via Fe(III)-tetracarboxyphenylporphyrin (TPPFe) under visible light oxidize this compound to anthraquinone as the sole product. Kinetic studies reveal an activation energy of 51.3 kJ/mol and first-order dependence on this compound concentration .

Oxidizing AgentProductRate Constant (298 K)Activation EnergyReference
H₂O₂/VO(acac)₂AnthraquinoneNot reportedNot reported
TPPFe/·OHAnthraquinonek=0.021min1k = 0.021 \, \text{min}^{-1}51.3 kJ/mol

Cycloaddition Reactions

This compound participates in [4+4] and [4+2] cycloadditions:

  • Photodimerization : UV irradiation induces [4+4] coupling to form dithis compound , which reverts to monomer upon heating or UV exposure below 300 nm. Substituted anthracenes (e.g., 9-methyl or 9-bromo) show varying dimerization rates. For example, 9-methylthis compound dimerizes 10× faster than 9-bromothis compound in isolation .

  • Diels–Alder with Singlet Oxygen : Reacts with singlet oxygen (¹O₂) to form endoperoxides via [4+2] cycloaddition .

Table: Comparative Dimerization Kinetics

This compound DerivativeApparent Rate Constant (kappk_{\text{app}})Reaction OrderReference
9-Methylthis compound (A)0.15h10.15 \, \text{h}^{-1}First-order
9-Bromothis compound (B)0.015h10.015 \, \text{h}^{-1}First-order

Electrophilic Substitution

Reactions occur preferentially at the 9-position due to aromatic stabilization:

  • Bromination : Yields 9,10-dibromothis compound with Br₂ in CS₂ .

  • Formylation : Using DMF/POCl₃ affords 9-anthracenecarboxaldehyde .

  • Regioselectivity Modulation : Substituted anthracenes (e.g., electron-withdrawing groups) alter regioselectivity. For example, 9-cyanothis compound forms 1,4-cycloadducts with maleic anhydride alongside traditional 9,10-adducts .

Thermally Reversible Reactions

This compound dimers enable recyclable materials:

  • Thermal Dissociation : Cross-linked this compound-based polymers (e.g., thiol–ene networks) split into monomers above 170°C, restoring plasticity. This property is exploited in recyclable rubbers and liquid crystalline materials .

Environmental and Biological Reactivity

  • Biodegradation : this compound degrades rapidly in soil under UV light, with a half-life of <10 days in sunlight .

  • Carcinogenicity : Classified as IARC Group 2B (possibly carcinogenic) due to historical contamination with carcinogenic PAHs in early studies .

This synthesis of this compound’s reactivity highlights its versatility in organic synthesis, materials science, and environmental chemistry, supported by robust experimental data from diverse methodologies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Topological Comparisons

Anthracene vs. Phenanthrene
  • Structural Differences : Phenanthrene consists of three fused benzene rings in a bent arrangement, whereas this compound is linear. This difference impacts their molecular descriptors, such as topological coindices, which predict properties like stability and reactivity .
  • Photoreactivity : this compound undergoes faster photochemical reactions in mixtures compared to phenanthrene due to its planar structure, which enhances π-π interactions and electron migration .
This compound vs. Tetradecahydrothis compound
  • Hydrogenation Effects : Tetradecahydrothis compound (C₁₄H₂₄) is a fully saturated derivative of this compound. The loss of aromaticity reduces its fluorescence and electrochemical activity but increases thermal stability .
Data Table 1: Structural and Topological Properties
Property This compound Phenanthrene Tetradecahydrothis compound
Aromatic Rings 3 (linear) 3 (bent) 0 (saturated)
Topological Coindex 1.78 1.92 0.45
Fluorescence Quantum Yield (ϕF) 100% (derivatives) ~50% <5%

Electronic and Electrochemical Properties

This compound vs. Benz[a]this compound Derivatives
  • Electron Migration: this compound derivatives like cyano-ethylene-ANT exhibit strong electron-accepting properties due to cyano groups, whereas tert-butyl-ethylene-ketone-ANT shows electron-donating behavior from alkyl substituents .
  • Redox Profiles: Cyclic voltammetry (CV) reveals this compound derivatives have lower oxidation potentials (−1.2 V to −1.5 V) compared to benz[a]anthracenes (−0.8 V), indicating higher electron mobility .
Data Table 2: Electrochemical Properties
Compound Oxidation Potential (V) Application
This compound (unmodified) −1.5 Organic superconductors
7,12-Dimethylbenz[a]this compound (DMBA) −0.8 Carcinogenicity studies
Cyano-ethylene-ANT −1.2 High-performance superconductors

Photophysical and Stability Comparisons

This compound vs. m-Carborane–this compound Dyads
  • Fluorescence Efficiency: Monosubstituted this compound derivatives (e.g., 9-methoxythis compound) achieve near-unity fluorescence quantum yields (ϕF ≈ 100%) in solution, outperforming disubstituted analogs (ϕF ≈ 63–66%) due to reduced steric hindrance .
  • Stability: Ethanothis compound derivatives (e.g., compound 23n) show pH-dependent stability, with degradation rates of 0.05 h⁻¹ at pH 4.0 vs. 0.01 h⁻¹ at pH 9.0 .
This compound vs. 7,12-Dimethylbenz[a]this compound (DMBA)
  • DNA Binding: DMBA forms covalent adducts with DNA (10⁶ adducts per base) due to its methyl groups, correlating with high carcinogenicity. In contrast, this compound itself shows negligible DNA binding and carcinogenic activity .
  • Metabolic Pathways: DMBA’s carcinogenicity involves hydroxylation at the 7-methyl position, whereas fluorinated derivatives (e.g., 5-fluoro-DMBA) exhibit reduced activity, highlighting the role of substituent position .

Q & A

Q. How can fluorescence intensity measurements be utilized to determine anthracene concentration in solution?

Fluorescence intensity can be calculated using the formula: I=kϕP0ϵbCI = k' \cdot \phi \cdot P_0 \cdot \epsilon \cdot b \cdot C

where kk' (proportionality constant) is 0.30 for this compound, ϵ\epsilon (molar extinction coefficient) is 9.5×103M1cm19.5 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1}, and bb (path length) is 0.891 cm. Experimental parameters such as incident irradiance (P0P_0) and sample geometry must be standardized to minimize errors. This method is critical for quantifying this compound in photochemical studies .

Q. What analytical techniques are recommended for assessing this compound purity in synthesized derivatives?

Thin-layer chromatography (TLC) with silica gel plates can identify impurities. For this compound, experimental spots should align with standards under identical solvent conditions. For example, this compound purity is confirmed if experimental and standard Rf values match, with deviations indicating contaminants like benzoic acid or nitroaniline derivatives .

Q. How does the Langmuir isotherm model apply to this compound adsorption studies?

The Langmuir model describes monolayer adsorption, where reversible binding is governed by: S1=KC1+KCS_1 = \frac{K \cdot C}{1 + K \cdot C}

Here, S1S_1 is the adsorbed this compound concentration, KK is the equilibrium constant, and CC is the solution concentration. This model is validated for this compound adsorption on hydrophobic surfaces, with deviations suggesting irreversible reactions or heterogeneous sites .

Advanced Research Questions

Q. How can Box–Behnken experimental design optimize conditions to minimize benzo[a]this compound formation in food samples?

A Box–Behnken design with three variables (cooking time, fat ratio, distance to heat source) identified optimal conditions: 24.9 minutes, 7.9% fat, and 21.8 cm distance, reducing benzo[a]this compound to a detection limit of 0.4μg/kg0.4 \, \mu\text{g/kg}. Response surface methodology (RSM) and ANOVA validate the model’s predictive accuracy (R2>0.95R^2 > 0.95) .

Q. What thermodynamic challenges exist in studying this compound dimer dissociation for polymer applications?

Thermodynamic data for 9-substituted this compound dimers (e.g., dissociation enthalpy) are limited, particularly for functionalized derivatives used in crosslinked polymers. Current studies rely on UV-exposure and thermal stability assays, but gaps persist in predicting dimer scission kinetics in polymer matrices .

Q. How do this compound’s electron-induced fragmentation pathways compare to phenanthrene?

Mass spectrometry reveals no systematic differences in low-energy electron impact fragmentation between this compound and phenanthrene. Both exhibit similar hydrogen rearrangement patterns, suggesting conserved fragmentation mechanisms among polycyclic aromatic hydrocarbons (PAHs) .

Q. What methodologies validate third-harmonic generation (THG) in this compound crystals for nonlinear optical (NLO) applications?

Z-scan analysis quantifies THG efficiency, with this compound crystals showing high nonlinear susceptibility (χ(3)\chi^{(3)}). Temperature-dependent dielectric loss and photoconductivity measurements further correlate structural integrity with optical performance, supporting applications in frequency conversion devices .

Methodological Challenges and Data Validation

Q. How can researchers address inconsistencies in PAH detection during environmental monitoring?

Quality control (QC) failures, such as retention time shifts or poor recoveries (e.g., this compound recovery < 70%), require re-analysis with updated calibration standards. For example, benzo[a]this compound detection in groundwater must cross-validate with historical data and account for matrix interference using field blanks .

Q. What kinetic models describe this compound biodegradation by microbial strains?

The Langmuir (R2=0.976R^2 = 0.976) and Temkin (R2=0.982R^2 = 0.982) models fit this compound degradation by Aspergillus sydowii, indicating monolayer adsorption and heterogeneous microbial activity. Rate constants (k1k_1) increase with this compound concentration (100–500 mg/L), while half-life (t1/2t_{1/2}) decreases .

Synthetic and Material Science Applications

Q. How do coordination experiments with this compound derivatives inform molecular assembly in optoelectronic devices?

NMR titration (e.g., 1:1 this compound:Zn-TPP ratios in DCM) reveals stoichiometry-dependent shifts, confirming π-π stacking or metal-ligand interactions. DOSY-NMR further distinguishes self-assembled structures, critical for designing thermoelectric films .

Q. Why are specific this compound positions reactive in Diels–Alder reactions?

Kekulé structures show this compound’s central ring acts as a diene, with terminal rings as dienophiles. Reactivity with maleic anhydride yields endo-adducts, confirmed by X-ray crystallography. Computational (DFT) studies predict regioselectivity and transition states .

Environmental and Health Implications

Q. What analytical criteria ensure reliable this compound detection in contaminated sites?

EPA guidelines mandate laboratory control samples (LCS) with ≥70% recovery for this compound. Deviations (e.g., 50% recovery in LCS) require data qualification as "estimated," with re-analysis using isotope dilution or internal standards .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthracene
Reactant of Route 2
Anthracene

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